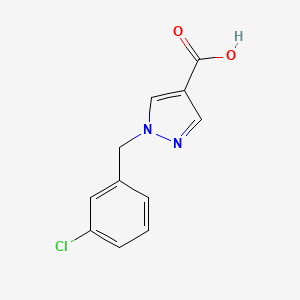
Ethyl 3-ethyl-4-methyl-1H-pyrrole-2-carboxylate
Vue d'ensemble
Description
Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. It is a colorless volatile liquid that darkens readily upon exposure to air . Substituted derivatives are also called pyrroles, for example, N-methylpyrrole, C4H4NCH3 .
Synthesis Analysis
The synthesis of pyrrole derivatives often involves the Knorr pyrrole synthesis, which is a reaction between α-amino-ketones or α-amino-β-ketoesters and an excess of α,β-unsaturated ketones . The Paal-Knorr Pyrrole Synthesis is another method, which involves the condensation of primary amines with 1,4-diketones .Molecular Structure Analysis
The molecular structure of a pyrrole molecule consists of a five-membered ring, which includes four carbon atoms and one nitrogen atom . The hydrogen atom is directly attached to the nitrogen atom .Chemical Reactions Analysis
Pyrrole is weakly basic, with a conjugate acid pKa of −3.8. The most reactive position in pyrrole is C2, where electrophilic aromatic substitution takes place .Physical And Chemical Properties Analysis
Pyrrole is a colorless volatile liquid that darkens readily upon exposure to air. It has a characteristic odor .Applications De Recherche Scientifique
Synthesis of Indole Derivatives
Indole structures are prevalent in a wide range of natural products and pharmaceuticalsEthyl 3-ethyl-4-methyl-1H-pyrrole-2-carboxylate serves as a precursor in the synthesis of indole derivatives . These derivatives play a crucial role in the development of compounds with potential applications in treating various diseases, including cancer and microbial infections.
Antidiabetic Drug Production
This compound is an important building block in the synthesis of the antidiabetic drug Glimepiride . Glimepiride is a medication used to control blood sugar levels in individuals with type 2 diabetes, showcasing the compound’s significance in medical therapeutics.
Organic Synthesis Material
The compound is utilized as a raw material in organic synthesis . Its reactivity and structural features make it suitable for constructing complex organic molecules, which can be used in various chemical research and industrial applications.
Pharmaceutical Intermediates
As a versatile intermediate, Ethyl 3-ethyl-4-methyl-1H-pyrrole-2-carboxylate is used in the production of various pharmaceuticals . Its role in drug synthesis highlights its importance in the pharmaceutical industry, contributing to the development of new medication.
Mass Spectrometry Studies
The compound’s mass spectrum data are valuable for understanding its fragmentation patterns and structural analysis . This information is crucial for researchers in identifying and characterizing the compound and its derivatives in complex mixtures.
Thermochemical Data Analysis
Thermochemical data, such as enthalpy of formation and combustion, are essential for the compound’s use in energy-related applications . These data provide insights into the stability and reactivity of the compound under various conditions.
Safety And Hazards
Propriétés
IUPAC Name |
ethyl 3-ethyl-4-methyl-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-4-8-7(3)6-11-9(8)10(12)13-5-2/h6,11H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJIMBHGENKKALU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NC=C1C)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801346281 | |
| Record name | Ethyl 3-ethyl-4-methyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801346281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-ethyl-4-methyl-1H-pyrrole-2-carboxylate | |
CAS RN |
4949-58-0 | |
| Record name | Ethyl 3-ethyl-4-methyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801346281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Chlorobenzoyl)-2,3-dihydrobenzo[g]quinolin-4-one](/img/structure/B2873782.png)
![8-[(Dibenzylamino)methyl]-3-methyl-7-(3-oxobutan-2-yl)purine-2,6-dione](/img/no-structure.png)
![N-(3-carbamoyl-5-phenylthiophen-2-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2873784.png)





![1H-Pyrrolo[2,3-B]pyridin-4-ylboronic acid](/img/structure/B2873790.png)


![2-(3-Cyclohexyl-1-bicyclo[1.1.1]pentanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2873795.png)

![1-(3,4-dimethylphenyl)-5-oxo-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}pyrrolidine-3-carboxamide](/img/structure/B2873803.png)